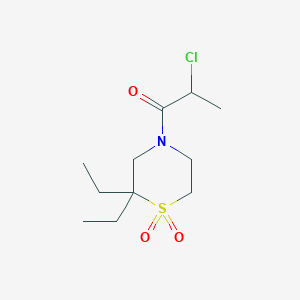![molecular formula C9H16ClNO2 B2820153 2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride CAS No. 1177350-08-1](/img/structure/B2820153.png)
2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride is a bicyclic amino acid derivative with a unique structure that has garnered significant interest in various fields of scientific research. This compound is characterized by its bicyclo[2.2.2]octane framework, which imparts distinct chemical and biological properties. It is often used as a chiral scaffold in the synthesis of bioactive molecules and as a building block in medicinal chemistry.
Mechanism of Action
Target of Action
It is known that this compound is used in proteomics research , suggesting that it may interact with proteins or other biomolecules.
Mode of Action
It is known that this compound is a highly constrained bicyclic β-amino acid, with a sterically hindered bridgehead primary amine and an endocyclic chiral center . This structure drastically reduces conformational freedom and strongly impacts the spatial orientation of the appended functionalities and the conformation of adjacent building blocks .
Biochemical Pathways
It is known that this compound has been incorporated into oligomers to successfully stabilize original structures in foldamer science .
Result of Action
It is known that this compound has been used in the design of various stable peptide/peptidomimetic helical structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride typically involves the stereoselective functionalization of bicyclic intermediates. One common method includes the use of dihydro-1,3-oxazine or γ-lactone intermediates, which undergo stereoselective transformations to yield the desired product . The reaction conditions often involve the use of protecting groups to ensure the selective formation of the target compound.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions are typically mild to moderate, ensuring the preservation of the bicyclic structure.
Major Products: The major products formed from these reactions include various substituted bicyclo[2.2.2]octane derivatives, which can be further utilized in the synthesis of complex bioactive molecules .
Scientific Research Applications
2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral scaffold in asymmetric synthesis and as a building block for the synthesis of complex molecules.
Biology: The compound is utilized in the study of amino acid transporters and enzyme inhibitors.
Medicine: It serves as a precursor for the synthesis of antibiotics, enzyme inhibitors, and antitumor agents.
Industry: The compound is employed in the development of new materials and catalysts
Comparison with Similar Compounds
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid: This compound shares a similar bicyclic structure but with a different ring size, leading to distinct chemical properties.
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid: Another bicyclic amino acid with variations in the position of the amino and carboxylic groups.
Uniqueness: 2-Aminobicyclo[2.2.2]octane-2-carboxylic acid hydrochloride is unique due to its specific bicyclo[2.2.2]octane framework, which provides a rigid and constrained structure. This rigidity enhances its stability and makes it an excellent scaffold for the development of bioactive compounds .
Properties
IUPAC Name |
2-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c10-9(8(11)12)5-6-1-3-7(9)4-2-6;/h6-7H,1-5,10H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJXZZKNNUCVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxiran-2-yl-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2820074.png)
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2820078.png)


![{[(4-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2820082.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5,7-dioxo-6-(propan-2-yl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B2820083.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-oxo-2-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2820085.png)




![Ethyl 2-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2820093.png)
